molecular formula C15H18N4O2 B2463839 N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide CAS No. 1203078-47-0

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide

Cat. No.: B2463839
CAS No.: 1203078-47-0
M. Wt: 286.335
InChI Key: YQQZYHKJJYRQBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide is a synthetic small molecule of interest in medicinal chemistry and biochemical research. Compounds featuring pyridazine and acetamide motifs, such as this one, are frequently investigated for their potential to interact with various enzymatic targets . Similar structural frameworks have been explored as inhibitors for biologically significant targets like the 20S proteasome, which plays a critical role in cellular protein degradation and is a recognized target in oncology research , and neutral sphingomyelinase 2 (nSMase2), an enzyme involved in ceramide production and exosome biogenesis, relevant to neurodegenerative diseases such as Alzheimer's . The mechanism of action for this specific compound requires empirical determination but may involve non-covalent, reversible interactions with active sites or allosteric pockets on target proteins, a characteristic of many modern therapeutic agents . This product is intended for research purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-12-7-8-14(19-18-12)16-9-10-17-15(20)11-21-13-5-3-2-4-6-13/h2-8H,9-11H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQZYHKJJYRQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Phenoxyacetic Acid

2-Phenoxyacetic acid is synthesized through nucleophilic substitution:

  • Reaction : Phenol reacts with chloroacetic acid in alkaline conditions.
    $$
    C6H5OH + ClCH2COOH \xrightarrow{\text{NaOH}} C6H5OCH2COOH + NaCl + H_2O
    $$
  • Conditions :
    • Solvent: Water or ethanol.
    • Temperature: 80–100°C.
    • Yield: ~75–85%.

Activation of 2-Phenoxyacetic Acid

Activation to the acyl chloride or mixed anhydride facilitates amide coupling:

  • Acyl chloride method :
    $$
    C6H5OCH2COOH \xrightarrow{\text{SOCl}2 \text{ or } \text{Oxalyl chloride}} C6H5OCH_2COCl
    $$
    • Catalyzed by DMF (0.1–1 mol%).
    • Reaction time: 2–4 hours at 0–25°C.
  • Carbodiimide-mediated activation :
    Use of EDCI/HOBt in dichloromethane or DMF.

Synthesis of Intermediate B: N-(2-Aminoethyl)-6-methylpyridazin-3-amine

Pyridazine Ring Construction

The 6-methylpyridazin-3-amine scaffold is synthesized via cyclization:

  • Starting material : 3-Amino-6-methylpyridazine, prepared by condensing hydrazine with 1,4-diketones or via Pd-catalyzed cross-coupling.
  • Modification :
    • Ethylene diamine is introduced via nucleophilic aromatic substitution (S$$_N$$Ar) or reductive amination.
    • Example:

      $$

      \text{3-Chloro-6-methylpyridazine} + \text{Ethylenediamine} \xrightarrow{\text{EtOH, Δ}} \text{N-(2-Aminoethyl)-6-methylpyridazin-3-amine}

      $$
    • Yield: 60–70%.

Amide Bond Formation: Coupling Intermediates A and B

Acyl Chloride Route

  • Procedure :
    • Intermediate A (acyl chloride) is added dropwise to Intermediate B in anhydrous dichloromethane.
    • Base: Triethylamine (2–3 equiv) to scavenge HCl.

      $$

      C6H5OCH2COCl + H2NCH2CH2NH\text{-Pyridazine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

      $$
    • Reaction time: 12–24 hours at 25°C.
    • Yield: 50–65%.

Carbodiimide-Mediated Coupling

  • Reagents : EDCI/HOBt or DCC/DMAP.
  • Conditions :
    • Solvent: DMF or THF.
    • Temperature: 0°C → 25°C.
    • Yield: 55–70%.

Alternative Synthetic Pathways

One-Pot Sequential Synthesis

A streamlined approach combines pyridazine functionalization and amide coupling:

  • Step 1 : 3-Amino-6-methylpyridazine reacts with 2-bromoethylamine hydrobromide.
  • Step 2 : In situ activation of 2-phenoxyacetic acid with EDCI.
  • Purification : Column chromatography (SiO$$_2$$, ethyl acetate/hexane).
    • Overall yield: 40–50%.

Solid-Phase Synthesis

For high-throughput applications:

  • Resin : Wang resin functionalized with Fmoc-protected ethylenediamine.
  • Coupling : Fmoc deprotection followed by HOBt/EDCI-mediated acylation.
  • Cleavage : TFA/DCM (95:5).
    • Purity: >90% by HPLC.

Optimization and Challenges

Byproduct Formation

  • Issue : Over-alkylation of the ethylenediamine linker.
  • Mitigation : Use of excess acyl chloride and low temperatures (0°C).

Purification Strategies

  • Liquid-liquid extraction : Removes unreacted starting materials.
  • Column chromatography :
    • Eluent: Gradient of ethyl acetate in hexane (20% → 50%).
    • $$R_f$$: 0.3–0.4 (TLC, ethyl acetate/hexane 1:1).

Analytical Characterization

Technique Key Data
$$^1$$H NMR δ 2.45 (s, 3H, CH$$3$$), 3.55 (t, 2H, NHCH$$2$$), 4.20 (s, 2H, OCH$$_2$$)
HRMS [M+H]$$^+$$: 331.1654 (calc. 331.1658)
HPLC Purity: 98.2% (C18, acetonitrile/water)

Industrial-Scale Considerations

  • Cost efficiency : Acyl chloride route preferred for low solvent consumption.
  • Safety : Oxalyl chloride requires strict moisture control.
  • Environmental impact : DMF replacement with cyclopentyl methyl ether (CPME) under investigation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazine ring, forming a carboxylic acid derivative.

    Reduction: Reduction of the nitro group (if present) on the pyridazine ring can yield an amino derivative.

    Substitution: The phenoxyacetamide moiety can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The pyridazine ring is known for its presence in various bioactive molecules, making this compound a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial therapies.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the agrochemical industry as a precursor to herbicides or pesticides.

Mechanism of Action

The mechanism of action of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, modulating their activity. The phenoxyacetamide moiety may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate)

  • Structural Similarities : Both compounds share the 6-methylpyridazin-3-yl group, critical for electronic and steric interactions.
  • Key Differences: Backbone: I-6232 incorporates a phenethylamino-benzoate ester, whereas the target compound features a phenoxyacetamide linked via an ethylamino chain. Functional Groups: The ester group in I-6232 may confer lower metabolic stability compared to the acetamide group in the target compound, which is generally more resistant to hydrolysis.
  • Inferred Properties : The benzoate ester in I-6232 could enhance solubility but may limit bioavailability due to rapid esterase-mediated cleavage.

Benzothiazole Acetamides (EP3 348 550A1)

Example: N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

  • Structural Similarities: Both compounds contain an acetamide group, enabling hydrogen-bond donor/acceptor interactions.
  • Key Differences: Core Heterocycle: The benzothiazole in the patent compound replaces the pyridazine in the target, altering electronic properties (sulfur vs. nitrogen).
  • Inferred Properties: The trifluoromethyl group may enhance lipophilicity and blood-brain barrier penetration relative to the target’s phenoxy group.

Quinazoline-Linked Acetamide ()

Example: 2-Methoxy-N-[3-[4-[[3-methyl-4-[(6-methylpyridin-3-yl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide

  • Structural Similarities : Both compounds feature acetamide groups and aromatic nitrogen heterocycles (quinazoline vs. pyridazine).
  • Substituents: The methoxy group in this compound is positioned on the acetamide, whereas the target compound’s phenoxy group is linked to the ethylamino chain.
  • Inferred Properties : The quinazoline core may improve binding to ATP pockets in kinases but reduce solubility due to increased molecular rigidity.

Thienopyrimidinone Acetamide ()

Example: N-(2-ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide

  • Structural Similarities: Both compounds possess acetamide groups and heterocyclic cores (thienopyrimidinone vs. pyridazine).
  • Key Differences: Heterocycle: The sulfur-containing thienopyrimidinone may engage in hydrophobic interactions, contrasting with the pyridazine’s hydrogen-bonding capability.
  • Inferred Properties: The thienopyrimidinone’s sulfur atom could enhance metabolic stability but reduce aqueous solubility.

Key Research Findings and Implications

  • Pyridazine vs. Benzothiazole : Pyridazine derivatives (e.g., target compound, I-6232) prioritize hydrogen-bonding interactions, whereas benzothiazoles () leverage electron-withdrawing groups for stability .
  • Acetamide vs. Ester : Acetamide-containing compounds (target, ) likely exhibit superior metabolic stability compared to ester-based analogs like I-6232 .
  • Substituent Effects : Bulky groups (e.g., trifluoromethyl, quinazoline) may enhance target binding but compromise solubility or bioavailability .

Biological Activity

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide is a compound of interest in pharmacological research due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

  • Molecular Formula : C20H22N6O2
  • Molecular Weight : 378.4 g/mol
  • CAS Number : 1021258-96-7

The structure includes a phenoxyacetamide moiety, which is known for its diverse biological activities, including anti-cancer properties.

Biological Activity Overview

This compound has demonstrated several biological activities:

  • Anti-Cancer Activity :
    • Recent studies have identified this compound as a potential inhibitor of cancer cell proliferation. Specifically, it has shown efficacy against liver cancer cell lines (HepG2), suggesting selective cytotoxicity towards malignant cells while sparing normal cells .
    • The mechanism of action includes the inhibition of metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer cell migration and invasion. This inhibition leads to reduced metastatic potential .
  • Cell Cycle Modulation :
    • Research indicates that this compound may induce apoptosis in cancer cells by modulating cell cycle progression and promoting apoptotic pathways. This was evidenced by increased markers of apoptosis in treated cell lines compared to controls .
  • Resistance to Chemotherapy :
    • Similar compounds have been noted for their ability to overcome resistance mechanisms in cancer cells exposed to chemotherapeutic agents. This suggests that this compound may play a role in enhancing the effectiveness of existing cancer treatments .

Table 1: Biological Activities of this compound

Activity TypeEffectivenessMechanism of ActionReference
Anti-CancerHighInhibition of MMPs, induction of apoptosis
Cell Cycle ModulationModerateModulation of cell cycle checkpoints
Overcoming ResistancePotentialEnhances sensitivity to chemotherapeutic agents

Case Studies

  • In Vitro Study on HepG2 Cells :
    • A study evaluated the effects of this compound on HepG2 liver cancer cells. The results showed a significant decrease in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 8.3 ± 1.8 µM. The compound effectively inhibited migration and invasion capabilities by targeting MMP activity .
  • Comparative Study with Other Phenoxyacetamides :
    • In comparative analyses with other phenoxyacetamide derivatives, this compound exhibited superior selectivity for cancerous versus normal cells, highlighting its potential as a targeted therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide, and how can reaction yields be improved?

The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. Key steps include:

  • Substitution reaction : Reacting intermediates like 6-methylpyridazin-3-amine with ethylenediamine derivatives under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Reduction : Use of Fe/HCl or catalytic hydrogenation for nitro-group reduction, requiring pH control to avoid side products .
  • Condensation : Employing coupling agents like EDC/HOBt for amide bond formation between phenoxyacetic acid and the amine intermediate . Optimization : Solvent selection (e.g., ethanol for polar intermediates) and catalyst loading (e.g., 10 mol% Pd/C for hydrogenation) can enhance yields. Purification via column chromatography (silica gel, 5% MeOH/CH₂Cl₂) ensures >95% purity .

Q. How can structural characterization of this compound be performed to confirm its identity?

A combination of spectroscopic and chromatographic methods is critical:

  • NMR : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.4–2.6 ppm). ¹³C NMR confirms carbonyl (δ 170–175 ppm) and pyridazine ring carbons .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) monitor purity (>98%) and detect trace impurities .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ calculated for C₁₇H₂₀N₄O₂: 313.1661) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data, such as inconsistent enzyme inhibition results?

Contradictions often arise from assay conditions or compound stability. Methodological solutions include:

  • Dose-response curves : Test multiple concentrations (1 nM–100 µM) to establish IC₅₀ values under standardized buffer conditions (e.g., pH 7.4, 25°C) .
  • Stability assays : Incubate the compound in assay buffers (e.g., PBS) for 24 hours and re-analyze via LC-MS to detect degradation products .
  • Enzyme kinetics : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Integrate molecular docking (e.g., AutoDock Vina) and MD simulations to:

  • Predict binding poses of the compound in enzyme active sites (e.g., kinases or proteases) .
  • Identify key interactions (e.g., hydrogen bonds with pyridazine N-atoms or hydrophobic contacts with methyl groups) .
  • Screen virtual libraries for substituents (e.g., halogenation at the phenyl ring) that improve binding energy (ΔG ≤ −8 kcal/mol) .

Q. What methodologies are effective in analyzing reaction byproducts during scale-up synthesis?

Advanced analytical workflows are essential:

  • LC-MS/MS : Detect low-abundance byproducts (e.g., over-reduced intermediates or dimerized species) .
  • Kinetic studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., slow amide coupling) .
  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent ratios, and catalyst loading for minimal byproduct formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.